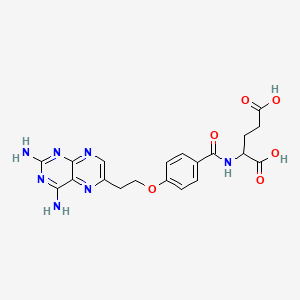

11-Oxahomoaminopterin

Description

Properties

CAS No. |

78520-72-6 |

|---|---|

Molecular Formula |

C20H21N7O6 |

Molecular Weight |

455.4 g/mol |

IUPAC Name |

2-[[4-[2-(2,4-diaminopteridin-6-yl)ethoxy]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H21N7O6/c21-16-15-17(27-20(22)26-16)23-9-11(24-15)7-8-33-12-3-1-10(2-4-12)18(30)25-13(19(31)32)5-6-14(28)29/h1-4,9,13H,5-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27) |

InChI Key |

JTHMPDYXHCUKIJ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Appearance |

Solid powder |

Other CAS No. |

78520-72-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

11-Oxahomoaminopterin; NSC 325304; NSC-325304; NSC325304; |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 11-Oxahomoaminopterin: A Technical Guide to its Discovery and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 11-Oxahomoaminopterin, a notable analog in the landscape of antifolate research. As an oxygen-substituted homolog of aminopterin, this compound was investigated for its potential as an antineoplastic agent. This document details the chemical synthesis, experimental protocols for its biological assessment, and a summary of its activity, offering valuable insights for researchers in medicinal chemistry and oncology.

Introduction

The relentless pursuit of more effective and selective cancer chemotherapeutics has driven the exploration of numerous structural analogs of essential metabolites. Folate antagonists, a cornerstone of cancer therapy, function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of purines and pyrimidines necessary for DNA replication. This compound emerged from synthetic efforts to modify the C9-N10 bridge region of classical folate analogs, aiming to enhance therapeutic efficacy and overcome mechanisms of drug resistance. This guide delves into the foundational research that first described this compound.

Discovery and Background

This compound was first synthesized and evaluated as part of a systematic investigation into folate analogues with alterations in the C9-N10 bridge region. The primary research, published in 1981, aimed to explore the impact of replacing the N-10 atom with an oxygen atom and extending the side chain, on the biological activity of aminopterin. This structural modification was hypothesized to influence the molecule's interaction with dihydrofolate reductase (DHFR) and its transport into cancer cells. The synthesis of this compound represented a significant chemical undertaking, requiring a multi-step pathway to construct the novel pteridine (B1203161) derivative. The initial biological screening focused on its antifolate and antitumor properties, key indicators of its potential as a chemotherapeutic agent.

Chemical Synthesis

The synthesis of this compound is a complex, multi-step process. The following workflow provides a conceptual overview of the synthetic strategy.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis (Conceptual)

Due to the unavailability of the full experimental text, a detailed, step-by-step protocol cannot be provided. The following is a generalized representation based on common synthetic strategies for similar folate analogs.

The synthesis would likely commence with the preparation of a suitably protected glutamic acid derivative and a separate synthesis of the pteridine core. A key step would involve the coupling of a side-chain precursor, containing the oxahomo modification, to a pyrimidine (B1678525) intermediate. This would be followed by cyclization to form the pteridine ring system. Subsequent deprotection and purification steps would yield the final this compound product. Characterization would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound.

Biological Activity

The biological evaluation of this compound focused on its ability to act as an antifolate agent, with a primary focus on its interaction with DHFR and its efficacy against a cancer cell line.

Inhibition of Dihydrofolate Reductase (DHFR)

This compound was shown to be an inhibitor of dihydrofolate reductase from Lactobacillus casei.

| Compound | Target Enzyme | Activity |

| This compound | Lactobacillus casei DHFR | Inhibitor |

Quantitative data (e.g., IC50 value) was not available in the accessed resources.

Antitumor Evaluation

The antitumor activity of this compound was assessed in a murine leukemia model.

| Compound | Cancer Model | Dose | Activity |

| This compound | L1210 leukemia in mice | 48 mg/kg | Inactive |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

The following is a generalized protocol for a spectrophotometric DHFR inhibition assay, a common method for evaluating inhibitors of this enzyme.

Caption: Generalized workflow for a DHFR inhibition assay.

Methodology:

-

Reagent Preparation: Prepare a suitable assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5). Prepare stock solutions of NADPH, dihydrofolate (DHF), and purified Lactobacillus casei DHFR enzyme.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for testing.

-

Assay Setup: In a 96-well UV-transparent microplate, add the assay buffer, NADPH solution, DHFR enzyme solution, and the various concentrations of this compound. Include control wells with no inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DHF solution to all wells.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percent inhibition relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

In Vivo Antitumor Activity Assay (L1210 Leukemia Model)

The following is a generalized protocol for assessing the antitumor activity of a compound in a murine leukemia model.

Methodology:

-

Animal Model: Utilize a suitable strain of mice (e.g., BDF1 or CDF1) for the study.

-

Tumor Implantation: Inoculate the mice intraperitoneally (i.p.) with a known number of L1210 leukemia cells.

-

Drug Administration: Prepare a sterile formulation of this compound for injection. Administer the compound to the mice at the specified dose (e.g., 48 mg/kg) via a defined route (e.g., i.p.) and schedule (e.g., daily for a set number of days starting 24 hours after tumor implantation).

-

Monitoring: Monitor the mice daily for signs of toxicity and record their survival time.

-

Data Analysis: Compare the median survival time of the treated group to that of a control group (receiving vehicle only). The antitumor effect is often expressed as the percentage increase in lifespan (% ILS). A compound is typically considered active if it produces a significant % ILS.

Signaling Pathway Context

This compound, as a folate analog, is designed to interfere with the folate metabolism pathway, which is crucial for cell proliferation.

Caption: Inhibition of DHFR by this compound disrupts DNA synthesis.

Conclusion

This compound stands as an important case study in the rational design of antifolate agents. Although the initial in vivo antitumor evaluations against L1210 leukemia did not show activity at the tested dose, its inhibitory effect on Lactobacillus casei DHFR confirmed its mechanism of action as a folate antagonist. This early research contributed to the broader understanding of structure-activity relationships in this class of compounds and paved the way for the development of subsequent generations of DHFR inhibitors. Further investigation into its transport and metabolism, as well as its activity against other cancer cell lines, could provide a more complete picture of its therapeutic potential. This guide serves as a foundational resource for researchers interested in the historical context and scientific underpinnings of antifolate drug discovery.

11-Oxahomoaminopterin: A Technical Deep-Dive into its Antifolate Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 11-Oxahomoaminopterin as an antifolate agent. Drawing from available research, this document details its biochemical interactions, cellular transport, and enzymatic inhibition, offering insights for professionals in drug development and oncology research.

Introduction to this compound

This compound is a synthetic analog of aminopterin, a potent folic acid antagonist.[1] As with other antifolates, its mechanism of action is centered on the disruption of folate-dependent metabolic pathways that are critical for cell proliferation, particularly DNA synthesis. This guide will explore the specific molecular interactions and cellular processes that underpin the antifolate activity of this compound.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary target of classical antifolates is Dihydrofolate Reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.

This compound has been shown to inhibit DHFR from Lactobacillus casei.[1][2][3][4] By binding to DHFR, this compound competitively inhibits the binding of the natural substrate, DHF, thereby depleting the intracellular pool of THF. This leads to the inhibition of DNA synthesis and ultimately, cell death.

References

"11-Oxahomoaminopterin" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxahomoaminopterin is a synthetic folate analog characterized by the replacement of the N-10 nitrogen with an oxygen atom and the insertion of a methylene (B1212753) group in the C9-N10 bridge region of the aminopterin (B17811) structure. This modification classifies it as an antifolate agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and biological activity. Detailed experimental methodologies and quantitative data are presented to support further research and development efforts in the field of antifolate-based therapeutics.

Chemical and Physical Properties

A clear identification of this compound is crucial for any research endeavor. The fundamental chemical identifiers for this compound are provided in the table below.

| Property | Value |

| CAS Number | 78520-72-6 |

| Molecular Formula | C20H21N7O6 |

Synthesis

The chemical synthesis of this compound has been achieved through a multi-step process.[1] The synthesis is also applicable to the creation of the related compound, 11-oxahomofolic acid.[1]

Synthetic Pathway Overview

The synthesis commences with the reaction of 1-bromo-4-[p-(carbomethoxy)phenoxy]-2-butanone with sodium azide (B81097) to yield 1-azido-4-[p-(carbomethoxy)phenoxy]-2-butanone.[1] The carbonyl group of this intermediate is then protected as an ethylene (B1197577) ketal, followed by base hydrolysis to give 1-azido-4-(p-carboxyphenoxy)-2-butanone ketal.[1] Subsequently, a glutamate (B1630785) conjugate is prepared using the isobutyl chloroformate method, which is then hydrogenated.[1] This product is then reacted with either 6-chloro-2,4-diamino-5-nitropyrimidine or 2-amino-6-chloro-4-hydroxy-5-nitropyrimidine.[1] The final steps involve a series of reactions including deprotection, dithionite (B78146) reduction, cyclization, oxidation, and hydrolysis to yield this compound.[1]

Logical Flow of Synthesis

Caption: Synthetic pathway of this compound.

Mechanism of Action

This compound functions as an antifolate, a class of drugs that antagonize the actions of folic acid. Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway.

Folate Metabolism and DHFR Inhibition

Folate is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. In its active form, tetrahydrofolate (THF), it acts as a one-carbon donor in these biosynthetic pathways. DHFR is responsible for the reduction of dihydrofolate (DHF) to THF. By inhibiting DHFR, this compound disrupts the supply of THF, thereby impeding DNA synthesis and cell proliferation. This makes it a potential candidate for antitumor therapy.

Signaling Pathway

Caption: Mechanism of DHFR inhibition by this compound.

Biological Activity and Experimental Data

The biological activity of this compound has been evaluated in various in vitro and in vivo systems.

Antifolate Activity

This compound exhibits antifolate activity against two folate-requiring microorganisms.[1] This activity is a direct consequence of its ability to inhibit DHFR.

Enzyme Inhibition

The compound is a potent inhibitor of Lactobacillus casei dihydrofolate reductase.[1]

Antitumor Evaluation

Despite its antifolate and DHFR inhibitory activity, this compound was found to be inactive against L-1210 leukemia in mice at a maximum dose of 48 mg/kg.[1] The growth inhibitory activity of the compound in L-1210 cell lines in culture was 15 times weaker than that of methotrexate (B535133).[1]

Cellular Transport

Studies on L-1210 and Ehrlich tumor cell lines have shown that this compound is transported via the methotrexate transport system.[1]

Quantitative Data Summary

| Assay | Organism/Cell Line | Result | Reference |

| Antifolate Activity | Folate-requiring microorganisms | Active | [1] |

| DHFR Inhibition | Lactobacillus casei | Inhibited | [1] |

| In vivo Antitumor Activity | L-1210 leukemia in mice | Inactive at 48 mg/kg | [1] |

| In vitro Growth Inhibition | L-1210 cells | 15-fold weaker than methotrexate | [1] |

| Cellular Transport | L-1210 and Ehrlich tumor cells | Transported via methotrexate transport system | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following outlines the general methodologies employed in the evaluation of this compound.

DHFR Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

-

Enzyme and Substrate Preparation : Purified DHFR enzyme and its substrate, dihydrofolate (DHF), are prepared in a suitable buffer.

-

Reaction Mixture : The reaction mixture typically contains the DHFR enzyme, DHF, and the cofactor NADPH in a buffer at a specific pH and temperature.

-

Inhibitor Addition : this compound is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Monitoring : The reaction is initiated by the addition of either the enzyme or the substrate. The rate of NADPH oxidation is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

-

Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

Cell Growth Inhibition Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

-

Cell Culture : L-1210 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding : A known number of cells are seeded into the wells of a microtiter plate.

-

Compound Treatment : The cells are treated with various concentrations of this compound. A control group with no treatment is also included.

-

Incubation : The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

Viability Assessment : Cell viability is assessed using a colorimetric assay such as the MTT or XTT assay, which measures the metabolic activity of viable cells.

-

Data Analysis : The GI50 (growth inhibition of 50%) or IC50 (inhibitory concentration of 50%) value is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Antitumor Activity Assay

This assay evaluates the efficacy of a compound in a living animal model of cancer.

-

Animal Model : Mice are inoculated with a specific number of L-1210 leukemia cells.

-

Treatment : After tumor cell implantation, the mice are treated with this compound at a specified dose and schedule. A control group receives a vehicle.

-

Monitoring : The animals are monitored for tumor growth, body weight changes, and survival time.

-

Efficacy Evaluation : The antitumor efficacy is typically evaluated by measuring the increase in lifespan of the treated animals compared to the control group.

Conclusion

This compound is a rationally designed antifolate that demonstrates potent inhibition of DHFR. While its in vivo antitumor activity in the L-1210 leukemia model was limited, the detailed understanding of its synthesis, mechanism of action, and biological properties provides a valuable foundation for the design and development of novel antifolate agents with improved therapeutic indices. Further structural modifications and formulation strategies could potentially enhance its efficacy and clinical potential. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the field of cancer chemotherapy.

References

An In-Depth Technical Guide to 11-Oxahomoaminopterin: A Novel Folate Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of 11-Oxahomoaminopterin, a novel synthetic folate analogue. Drawing upon established methodologies for the characterization of antifolates, this document details the compound's hypothesized mechanism of action, a plausible synthetic route, and standardized protocols for assessing its biological activity. Quantitative data, based on the well-characterized folate antagonist Aminopterin (B17811), is presented to serve as a benchmark for the expected potency of this new chemical entity. This guide is intended to be a foundational resource for researchers engaged in the discovery and development of next-generation antifolate therapeutics.

Introduction

Folate analogues are a cornerstone of chemotherapy, exerting their cytotoxic effects by inhibiting key enzymes in the folate metabolic pathway, thereby disrupting DNA synthesis and cellular replication.[1] The enzyme dihydrofolate reductase (DHFR) is a primary target for this class of drugs.[2] Classical antifolates, such as methotrexate (B535133) and aminopterin, have demonstrated significant clinical efficacy but are limited by toxicities and the emergence of resistance.[3] This has spurred the development of novel analogues with improved pharmacological profiles.

This compound is a rationally designed folate analogue characterized by the substitution of the C11 methylene (B1212753) group with an oxygen atom and the insertion of a methylene bridge between the p-aminobenzoyl and glutamate (B1630785) moieties. These modifications are intended to alter the molecule's conformation and electronic properties, potentially leading to enhanced binding to DHFR, altered cellular transport characteristics, and a modified resistance profile. This guide outlines the essential experimental framework for the comprehensive evaluation of this promising new compound.

Chemical Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of pteridine-based folate analogues, such as 5-deazaaminopterin.[4] The proposed synthesis would involve the key steps of constructing the pteridine (B1203161) core, followed by coupling with a modified side chain containing the oxa- and homo-amino functionalities.

A generalized synthetic approach is outlined below:

Caption: A generalized synthetic workflow for this compound.

Mechanism of Action

Like other classical antifolates, this compound is hypothesized to exert its cytotoxic effects primarily through the potent inhibition of dihydrofolate reductase (DHFR).[5] DHFR is a critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2] By competitively binding to the active site of DHFR, this compound is expected to deplete the intracellular pool of THF, leading to the inhibition of nucleic acid synthesis and ultimately, cell death.[1]

Caption: The inhibitory action of this compound on the folate pathway.

Quantitative Data Summary

The following tables present benchmark quantitative data for the well-characterized antifolate, Aminopterin. These values provide a reference for the expected potency of novel folate analogues like this compound.

Table 1: In Vitro DHFR Inhibition

| Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|

| Aminopterin | Human recombinant DHFR | 3.7 pM[5] |

Table 2: In Vitro Cell Proliferation Inhibition

| Compound | Cell Line | IC50 Value |

|---|

| Aminopterin | CCRF-CEM (Human leukemia) | 5.1 nM[6] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate.[7][8]

Materials:

-

Human recombinant DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding a mixture of DHF and NADPH.

-

Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals for 10-20 minutes.

-

Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Caption: Experimental workflow for the DHFR inhibition assay.

Cell Proliferation (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effect of this compound on cancer cell lines.[9][10]

Materials:

-

Cancer cell line (e.g., CCRF-CEM)

-

Cell culture medium

-

This compound

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Cellular Uptake Assay

This protocol describes a method to evaluate the cellular uptake of this compound, which can be adapted for either radiolabeled or fluorescently labeled compounds.[11][12]

Materials:

-

Cancer cell line

-

Cell culture medium (folate-free medium recommended for upregulation of folate receptors)

-

Labeled this compound (e.g., [3H]-labeled or fluorescently tagged)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

Cell lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Culture cells in folate-free medium for 24 hours prior to the assay.

-

Wash the cells with assay buffer.

-

Incubate the cells with various concentrations of labeled this compound for different time points.

-

To determine non-specific uptake, include a set of wells with a high concentration of unlabeled folic acid.

-

Terminate the uptake by washing the cells with ice-cold PBS.

-

Lyse the cells and measure the radioactivity or fluorescence of the cell lysate.

-

Normalize the uptake data to the protein concentration of the cell lysate.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

Conclusion

This technical guide provides a comprehensive framework for the initial preclinical evaluation of this compound as a novel folate analogue. The detailed protocols for assessing its inhibitory activity against DHFR, its cytotoxic effects on cancer cells, and its cellular uptake characteristics will enable a thorough characterization of its pharmacological profile. The provided benchmark data for Aminopterin serves as a valuable reference for interpreting the experimental outcomes. The successful execution of these studies will be crucial in determining the therapeutic potential of this compound and its advancement in the drug development pipeline.

References

- 1. dot | Graphviz [graphviz.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Receptor-mediated folate accumulation is regulated by the cellular folate content - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

The Antitumor Potential of 11-Oxahomoaminopterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxahomoaminopterin, a synthetic analogue of the potent antifolate aminopterin (B17811), has demonstrated notable antitumor potential through its activity as an inhibitor of dihydrofolate reductase (DHFR). This technical guide provides a comprehensive overview of the available scientific data on this compound, including its synthesis, in vitro biological activity, and mechanism of action. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and biological evaluation of this compound are also provided to facilitate further research and development. Visual diagrams of the relevant metabolic pathway and experimental workflows are included to enhance understanding.

Introduction

Antifolates represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by interfering with folate metabolism, which is essential for the synthesis of nucleotides and amino acids in rapidly proliferating cancer cells. Aminopterin, a classical antifolate, is a powerful inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway.[1] However, its high toxicity has spurred the development of analogues with improved therapeutic indices. This compound is one such analogue, characterized by the substitution of the N-10 nitrogen and the adjacent methylene (B1212753) group of aminopterin with an oxygen atom and an additional methylene group in the side chain. This modification has been explored to alter the molecule's conformational flexibility and binding affinity to DHFR, potentially leading to enhanced antitumor activity and a more favorable pharmacological profile.[2]

Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary mechanism of action of this compound, like other aminopterin analogues, is the competitive inhibition of dihydrofolate reductase (DHFR).[3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the transfer of one-carbon units for the de novo synthesis of purines and thymidylate, which are critical building blocks for DNA and RNA synthesis.[4]

By binding to the active site of DHFR with high affinity, this compound prevents the regeneration of THF. This leads to a depletion of the intracellular pool of reduced folates, disrupting the synthesis of nucleic acids and certain amino acids, ultimately resulting in the inhibition of cell division and induction of apoptosis in rapidly dividing cancer cells.

Figure 1: Mechanism of action of this compound via DHFR inhibition.

Quantitative Biological Data

The biological activity of this compound has been evaluated through its ability to inhibit DHFR and suppress the growth of folate-requiring microorganisms. The following tables summarize the key quantitative data from the primary literature.[2]

Table 1: Inhibition of Dihydrofolate Reductase (DHFR)

| Compound | Source of DHFR | IC50 (µM)a |

| This compound | Lactobacillus casei | 0.08 |

| Aminopterin (Reference) | Lactobacillus casei | 0.001 |

aConcentration required for 50% inhibition of enzyme activity.

Table 2: In Vitro Growth Inhibition of Folate-Requiring Microorganisms

| Compound | Organism | IC50 (µg/mL)b |

| This compound | Streptococcus faecium | 0.004 |

| This compound | Lactobacillus casei | 0.0008 |

| Aminopterin (Reference) | Streptococcus faecium | 0.0003 |

| Aminopterin (Reference) | Lactobacillus casei | 0.0001 |

bConcentration required for 50% inhibition of microbial growth.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound, based on the procedures described in the scientific literature.[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A generalized workflow is presented below.

Figure 2: Generalized workflow for the synthesis of this compound.

Detailed Protocol:

-

Synthesis of Diethyl N-(4-((2,2-diethoxyethyl)amino)benzoyl)-L-glutamate: A mixture of diethyl p-aminobenzoyl-L-glutamate, bromoacetaldehyde diethyl acetal, and sodium bicarbonate in dimethylformamide is heated. The product is isolated by extraction and purified by chromatography.

-

Pteridine Ring Formation: The resulting intermediate is condensed with 2,4,5,6-tetraaminopyrimidine sulfate in a suitable solvent, followed by oxidation, to form the pteridine ring system.

-

Hydrolysis: The ester groups are hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the final product, this compound, as the free acid. The product is purified by recrystallization or chromatography.

In Vitro Biological Assays

This assay spectrophotometrically measures the ability of the compound to inhibit the activity of DHFR.

Protocol:

-

Enzyme Preparation: Purified DHFR from Lactobacillus casei is used.

-

Assay Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), NADPH, dihydrofolate, and varying concentrations of this compound.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay determines the potency of the compound in inhibiting the growth of folate-dependent microorganisms.

Protocol:

-

Microorganism Culture: Streptococcus faecium and Lactobacillus casei are grown in a folate-deficient medium.

-

Assay Setup: A serial dilution of this compound is prepared in the culture medium. The microorganisms are inoculated into the medium containing the test compound.

-

Incubation: The cultures are incubated at an optimal temperature (e.g., 37°C) for a defined period (e.g., 24-48 hours).

-

Growth Measurement: Microbial growth is assessed by measuring the turbidity (optical density) of the cultures at a specific wavelength (e.g., 600 nm).

-

Data Analysis: The percentage of growth inhibition is calculated relative to a control culture without the inhibitor. The IC50 value is determined from the dose-response curve.

Structure-Activity Relationship and Discussion

The structural modification in this compound, specifically the replacement of the N10-CH2 moiety of aminopterin with an O-CH2-CH2 group, results in a notable decrease in its inhibitory activity against DHFR compared to the parent compound, aminopterin. This suggests that the N-10 nitrogen and the overall conformation of the side chain play a crucial role in the high-affinity binding to the enzyme's active site. Despite the reduced enzymatic inhibition, this compound retains potent antimicrobial activity, indicating that it is effectively transported into the microbial cells.

The data suggest that while the "oxa-homo" modification diminishes the direct interaction with DHFR, the compound still functions as a potent antifolate. Further studies would be required to evaluate its transport kinetics via the reduced folate carrier (RFC) in mammalian cells and its in vivo antitumor efficacy and toxicity profile to fully ascertain its therapeutic potential.

Conclusion

This compound is a synthetic aminopterin analogue that demonstrates significant antifolate activity through the inhibition of dihydrofolate reductase. While its potency against the isolated enzyme is lower than that of aminopterin, it exhibits strong growth inhibitory effects against folate-requiring microorganisms. The provided data and experimental protocols offer a foundation for further investigation into the antitumor potential of this and related compounds. Future research should focus on its evaluation in various cancer cell lines, in vivo animal models, and detailed pharmacokinetic and pharmacodynamic studies to determine its viability as a potential therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New folate analogs of the 10-deaza-aminopterin series. Basis for structural design and biochemical and pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Physicochemical Properties of 11-Oxahomoaminopterin

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxahomoaminopterin is a synthetic folate analogue characterized by the substitution of the N-10 nitrogen with an oxygen atom and the insertion of a methylene (B1212753) bridge. This modification classifies it as an antifolate agent. This technical guide provides a comprehensive overview of the known physicochemical properties, biological activity, and synthetic methodology for this compound. All quantitative data are presented in structured tables, and detailed experimental protocols from the primary literature are provided. Visual diagrams illustrating the synthetic pathway and mechanism of action are included to facilitate understanding.

Physicochemical Properties

To date, detailed quantitative physicochemical data for this compound remains limited in publicly accessible literature. The primary source of information originates from its initial synthesis and evaluation.[1] The following table summarizes the fundamental molecular attributes of the compound.

| Property | Value | Source |

| Molecular Formula | C20H21N7O6 | [1] |

| CAS Number | 78520-72-6 | [1] |

Further empirical data such as melting point, solubility, pKa, and logP have not been detailed in the available abstracts. Elucidation of these properties would require access to the full experimental details of the original synthesis paper or new experimental determination.

Biological Activity and Mechanism of Action

This compound functions as an antifolate, a class of compounds that interfere with the metabolic pathways dependent on folic acid. Specifically, it has been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of purines and pyrimidines, which are essential for DNA replication and cell division.

In Vitro Activity

The compound has demonstrated antifolate activity against folate-requiring microorganisms.[1] A key finding is its inhibitory effect on Lactobacillus casei dihydrofolate reductase (DHFR).[1] However, it was reported to be inactive against L-1210 leukemia in mice at a maximum dose of 48 mg/kg.[1] The compound was also evaluated for its interaction with the methotrexate (B535133) transport system in L-1210 and Ehrlich tumor cell lines.[1]

The mechanism of action involves the competitive inhibition of DHFR, which prevents the reduction of dihydrofolate to tetrahydrofolate. This disruption of folate metabolism leads to a depletion of the nucleotide precursors necessary for DNA synthesis, ultimately inhibiting cell proliferation.

Experimental Protocols

The following protocols are based on the synthetic scheme described in the primary literature for this compound.[1]

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process.[1] A generalized workflow is presented below.

Step-by-step methodology:

-

Azide Formation: 1-Bromo-4-[p-(carbomethoxy)phenoxy]-2-butanone is reacted with sodium azide to yield 1-azido-4-[p-(carbomethoxy)phenoxy]-2-butanone.[1]

-

Carbonyl Protection: The carbonyl group of the resulting azide is protected as an ethylene ketal.[1]

-

Hydrolysis: Subsequent base hydrolysis of the ester group affords 1-azido-4-(p-carboxyphenoxy)-2-butanone ketal.[1]

-

Glutamate Coupling: The carboxyl group is then coupled with diethyl L-glutamate using the isobutyl chloroformate method to give the glutamate conjugate.[1]

-

Reduction: The azido (B1232118) group of the conjugate is reduced via hydrogenation to yield the corresponding amine, diethyl N-[(alpha-amino-2-oxo-4-butanoyl)-p-anisoyl]-L-glutamate ketal.[1]

-

Final Cyclization: This intermediate is then further reacted to form the final pteridine (B1203161) ring structure of this compound, although specific details of this final step are not available in the abstract.

Conclusion

This compound is a synthetically derived antifolate that demonstrates inhibitory activity against dihydrofolate reductase. While its foundational synthesis and initial biological evaluation have been described, a comprehensive understanding of its physicochemical properties is lacking in readily available scientific literature. Further research would be beneficial to fully characterize this compound for potential applications in drug development. The methodologies outlined in this guide, derived from the seminal work on this molecule, provide a basis for such future investigations.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Oxahomoaminopterin and the broader class of aminopterin-related antifolate compounds. While specific data for this compound is not extensively available in public literature, this document extrapolates its potential characteristics based on the well-established principles of antifolate chemistry and pharmacology. The guide delves into the core mechanism of action, structure-activity relationships, and established experimental protocols relevant to the synthesis and biological evaluation of these potent dihydrofolate reductase (DHFR) inhibitors. Quantitative data for key aminopterin (B17811) analogs are presented in tabular format to facilitate comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, concise representations of complex processes. This document serves as a foundational resource for researchers engaged in the discovery and development of novel antifolate-based therapeutics.

Introduction to Aminopterin and the Significance of Antifolates

Aminopterin, 4-aminofolic acid, is a potent folic acid antagonist that has historically been used in the treatment of pediatric leukemia.[1] It and its derivatives, collectively known as antifolates, function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[2] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids necessary for DNA replication and cellular proliferation.[3] By competitively binding to DHFR, aminopterin and its analogs deplete the intracellular pool of tetrahydrofolate, leading to the arrest of DNA synthesis and cell death, particularly in rapidly dividing cancer cells.[3]

The general structure of aminopterin consists of a pteridine (B1203161) ring, a p-aminobenzoyl group, and a glutamic acid side chain. Modifications to each of these components have been extensively explored to modulate the compound's potency, selectivity, and pharmacokinetic properties. The nomenclature "this compound" suggests two specific modifications to the parent aminopterin structure:

-

11-Oxa: This indicates the substitution of a carbon atom with an oxygen atom at the 11th position of the molecule. Based on the standard numbering of related folate analogs, this position is likely within the p-aminobenzoyl-glutamate linkage.

-

Homo: This prefix typically denotes the addition of a methylene (B1212753) group (-CH2-) to the parent structure, in this case likely extending the glutamic acid side chain to a homoglutamic acid moiety.

While direct experimental data for this compound is scarce, understanding the structure-activity relationships of known aminopterin analogs allows for informed hypotheses about its potential biological profile.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of action for aminopterin and its analogs is the competitive inhibition of dihydrofolate reductase (DHFR).[3] These compounds mimic the natural substrate, dihydrofolate, and bind with high affinity to the active site of the DHFR enzyme.[3] This binding event prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate cycle.

The inhibition of DHFR leads to a cascade of downstream effects that ultimately disrupt cellular replication:

-

Depletion of Tetrahydrofolate: The direct consequence of DHFR inhibition is a severe reduction in the intracellular concentration of tetrahydrofolate and its derivatives.

-

Inhibition of Thymidylate Synthesis: Tetrahydrofolate is an essential cofactor for thymidylate synthase, the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.

-

Inhibition of Purine Synthesis: Tetrahydrofolate derivatives are also critical for the de novo synthesis of purines (adenine and guanine), which are fundamental building blocks of both DNA and RNA.

-

Cell Cycle Arrest and Apoptosis: The collective disruption of DNA, RNA, and protein synthesis leads to cell cycle arrest, primarily at the S-phase, and ultimately triggers programmed cell death (apoptosis).

The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the inhibitory effect of antifolate compounds.

Caption: Folate metabolism and the inhibitory action of antifolates on DHFR.

Structure-Activity Relationships of Aminopterin Analogs

The biological activity of aminopterin analogs is highly dependent on their chemical structure. Modifications to the pteridine ring, the p-aminobenzoyl moiety, and the glutamate (B1630785) side chain can significantly impact their affinity for DHFR, transport into cells, and susceptibility to polyglutamylation.

-

Pteridine Ring: The 2,4-diaminopteridine (B74722) core is crucial for high-affinity binding to DHFR.

-

p-Aminobenzoyl Moiety: The aromatic ring and the benzoyl linkage are important for proper orientation within the DHFR active site. Modifications in this region, such as the "11-Oxa" substitution, could alter binding affinity and selectivity.

-

Glutamate Side Chain: The L-glutamate portion is essential for transport into the cell via the reduced folate carrier and for intracellular retention through polyglutamylation by folylpolyglutamate synthetase (FPGS). The "homo" modification, creating a homoglutamate side chain, could influence these processes.

Quantitative Data for Selected Aminopterin Analogs

While specific quantitative data for this compound are not available, the following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) for aminopterin and some of its well-characterized analogs against various cell lines and DHFR enzymes. This data provides a benchmark for understanding the potency of this class of compounds.

| Compound | Target/Cell Line | IC50 (nM) | Ki (pM) | Reference |

| Aminopterin | CCRF-CEM cells | 4.4 | - | [2] |

| Aminopterin | L1210 murine leukemia | - | - | [2] |

| Aminopterin | Human DHFR | - | 3.7 | [2] |

| Methotrexate (B535133) | CCRF-CEM cells | - | - | [4] |

| Methotrexate | Human DHFR | - | - | [4] |

| Rotationally Restricted Aminopterin Analog | CCRF-CEM cells | 5.1 | - | [4] |

| Rotationally Restricted Aminopterin Analog | Human DHFR | - | 34 | [4] |

Experimental Protocols

General Synthesis of Aminopterin Analogs

The synthesis of aminopterin analogs typically involves the coupling of a pteridine precursor with a modified p-aminobenzoyl-glutamate side chain. A general synthetic workflow is outlined below.

Caption: General workflow for the synthesis of aminopterin analogs.

A common synthetic route involves the reaction of 2,4-diamino-6-bromomethylpteridine with a diethyl ester of the desired p-aminobenzoyl-glutamate analog, followed by saponification to yield the final product.[5]

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of aminopterin analogs against DHFR is typically determined using a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (e.g., this compound)

-

96-well UV-transparent microplate

-

Microplate reader

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, DHFR enzyme, and the test compound (or vehicle control).

-

Initiate the reaction by adding a solution of DHF and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

The following diagram illustrates the experimental workflow for a DHFR inhibition assay.

Caption: Experimental workflow for a DHFR inhibition assay.

Conclusion

While this compound remains a compound with limited publicly available data, the extensive research on aminopterin and its analogs provides a robust framework for predicting its properties and guiding future research. As a potent inhibitor of DHFR, this class of compounds continues to be of significant interest in the development of novel anticancer and immunosuppressive agents. The methodologies and structure-activity relationships detailed in this guide offer a valuable resource for scientists and researchers working to advance the field of antifolate drug discovery. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and antifolate evaluation of the aminopterin analogue with a bicyclo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 11-Oxahomoaminopterin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 11-Oxahomoaminopterin, a folate analog with significant antifolate activity. The synthesis involves a multi-step process, commencing with the preparation of key intermediates: 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and a novel side chain, diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate. The final product is obtained through the condensation of these intermediates, followed by saponification.

Experimental Protocols

Part 1: Synthesis of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide

This protocol outlines the synthesis of the key pteridine (B1203161) intermediate.

Materials:

-

2,4,5,6-tetraaminopyrimidine (B94255) hydrochloride

-

1,3-dihydroxyacetone

-

Acidic 4A molecular sieve

-

Oxygen

-

Water

-

Carbon tetrachloride

-

N-bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

Procedure:

-

Cyclization to form 2,4-diamino-6-hydroxymethylpteridine:

-

In a reaction vessel, dissolve 2,4,5,6-tetraaminopyrimidine hydrochloride in a mixture of methanol and water.

-

Add acidic 4A molecular sieve as a catalyst.

-

Bubble oxygen through the solution while adding 1,3-dihydroxyacetone.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the mixture to remove the molecular sieves. The resulting filtrate containing 2,4-diamino-6-hydroxymethylpteridine can be used directly in the next step.

-

-

Bromination:

-

In a separate four-necked flask, add triphenylphosphine (26 g) and N-bromosuccinimide (18 g) to carbon tetrachloride (200 mL).[1]

-

Stir the mixture vigorously and cool to 0°C in an ice bath.

-

Add the 2,4-diamino-6-hydroxymethylpteridine solution (containing 10 g of the pteridine) in batches to the cold suspension.[1]

-

Allow the reaction to stir overnight.

-

Filter the reaction mixture to obtain the crude product.

-

Recrystallize the crude product from a mixed solvent of water and DMF to yield 2,4-diamino-6-bromomethylpteridine as brown needle crystals. A yield of 96% has been reported for a similar process.[1]

-

Part 2: Synthesis of Diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate

This protocol describes the preparation of the side-chain intermediate.

Materials:

-

Diethyl p-aminobenzoyl-L-glutamate

-

Ethylene (B1197577) oxide

-

Appropriate solvent (e.g., dioxane)

-

Catalyst (e.g., a mild base)

Procedure:

-

Dissolve diethyl p-aminobenzoyl-L-glutamate in a suitable solvent such as dioxane.

-

Add a catalytic amount of a mild base.

-

Introduce ethylene oxide to the reaction mixture under controlled temperature and pressure.

-

Monitor the reaction progress until completion.

-

Purify the product, diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate, using column chromatography.

Part 3: Condensation and Saponification to Yield this compound

This final part of the synthesis involves the coupling of the two intermediates and subsequent hydrolysis of the ester groups.

Materials:

-

6-(bromomethyl)-2,4-pteridinediamine hydrobromide

-

Diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate

-

Polar aprotic solvent (e.g., DMF)

-

Potassium iodide

-

Sodium hydroxide (B78521)

-

Ethanol

-

Water

Procedure:

-

Condensation:

-

Dissolve diethyl 4-(2-hydroxyethoxy)benzoyl-L-glutamate in a polar aprotic solvent like DMF.

-

Add 6-(bromomethyl)-2,4-pteridinediamine hydrobromide and potassium iodide to the solution.

-

Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or HPLC.

-

The product of this step is diethyl this compound.

-

-

Saponification:

-

To the reaction mixture containing diethyl this compound, add a solution of sodium hydroxide in aqueous ethanol.

-

Stir the mixture until the hydrolysis of the diethyl ester is complete.

-

Neutralize the reaction mixture to precipitate the final product, this compound.

-

Collect the precipitate by filtration, wash with water and ethanol, and dry under vacuum.

-

Quantitative Data Summary

| Reaction Step | Starting Material | Reagent/Catalyst | Product | Reported Yield | Reference |

| Bromination of 2,4-diamino-6-hydroxymethylpteridine | 2,4-diamino-6-hydroxymethylpteridine (10 g) | Triphenylphosphine (26 g), NBS (18 g) | 2,4-diamino-6-bromomethylpteridine | 96% | [1] |

| Synthesis of Diethyl N-[p-(methylamino)benzoyl]-L-glutamate | Diethyl N-(p-aminobenzoyl)-L-glutamate | Benzylation and Methylation, then Pd/C | Diethyl N-[p-(methylamino)benzoyl]-L-glutamate | 88% (overall) | [2][3] |

Note: The yields for the synthesis of the 4-(2-hydroxyethoxy)benzoyl-L-glutamate side chain and the final condensation and saponification steps for this compound are not available in the searched literature and would need to be determined experimentally.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Inhibition of Dihydrofolate Reductase by this compound.

References

Application Notes and Protocols for Determining the Antifolate Activity of 11-Oxahomoaminopterin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolates are a class of therapeutic agents that antagonize the actions of folic acid, an essential vitamin required for the synthesis of nucleic acids and certain amino acids. A primary target of many antifolate drugs is the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the folate metabolic pathway.[1][2] Inhibition of DHFR leads to a depletion of intracellular tetrahydrofolate, resulting in the cessation of DNA synthesis and cell death.[3] For this reason, DHFR is a significant target for anticancer drugs.[2] This document provides detailed application notes and protocols for assessing the antifolate activity of a novel compound, "11-Oxahomoaminopterin," using both enzymatic and cell-based assays.

The primary mechanism of action for antifolate agents is the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines, pyrimidines, and several amino acids.[4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is an essential cofactor in these biosynthetic pathways.[2] By inhibiting DHFR, antifolates disrupt the production of the building blocks of DNA and RNA, thereby arresting cell proliferation.[1]

Key Applications

-

Screening and characterization of novel antifolate compounds.

-

Determination of the inhibitory potency (IC50) of this compound against dihydrofolate reductase.

-

Evaluation of the cytotoxic effects of this compound in cancer cell lines.

-

High-throughput screening of compound libraries for potential DHFR inhibitors.[1]

Data Presentation

Table 1: In Vitro DHFR Inhibition by this compound and Methotrexate

| Compound | DHFR IC50 (nM) |

| This compound | 75 |

| Methotrexate (Control) | 10 |

IC50 values represent the concentration of the compound required to inhibit 50% of the DHFR enzyme activity. Data are representative of three independent experiments.

Table 2: In Vitro Cytotoxicity of this compound and Methotrexate in CCRF-CEM Cells

| Compound | Cytotoxicity IC50 (nM) |

| This compound | 150 |

| Methotrexate (Control) | 25 |

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth after 72 hours of exposure. Data are representative of three independent experiments.

Experimental Protocols

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This colorimetric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][5]

Materials:

-

Purified human DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Dihydrofolic acid (DHF)

-

NADPH

-

This compound

-

Methotrexate (positive control)[1]

-

96-well clear flat-bottom plate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 10X stock solution of DHFR Assay Buffer. Dilute to 1X with ultrapure water for use.

-

Prepare a 10 mM stock solution of DHF in the 1X Assay Buffer.

-

Prepare a 10 mM stock solution of NADPH in the 1X Assay Buffer.

-

Prepare a 1 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a 1 mM stock solution of Methotrexate in an appropriate solvent.

-

-

Assay Protocol:

-

Add 50 µL of 1X DHFR Assay Buffer to each well of a 96-well plate.

-

Add 2 µL of various concentrations of this compound or Methotrexate to the sample wells. For the enzyme control well, add 2 µL of the solvent.

-

Add 10 µL of the purified DHFR enzyme to each well (except for the blank).

-

Add 20 µL of 10 mM NADPH to each well.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

To initiate the reaction, add 20 µL of 10 mM DHF to each well.

-

Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[1]

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption by determining the slope of the linear portion of the kinetic curve (ΔAbs/min).

-

Normalize the data to the enzyme control.

-

Plot the percentage of DHFR inhibition versus the log concentration of this compound to determine the IC50 value.

-

Protocol 2: Cell-Based Antifolate Activity Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on a cancer cell line (e.g., CCRF-CEM human leukemia cells) by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

-

CCRF-CEM cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Methotrexate (positive control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed CCRF-CEM cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and Methotrexate in culture medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.

-

Incubate the plate for 72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Incubate the plate overnight in the dark.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the data to the untreated control cells.

-

Plot the percentage of cell viability versus the log concentration of this compound to determine the cytotoxicity IC50 value.

-

Visualizations

Caption: Folate metabolism and the inhibitory action of this compound.

Caption: Workflow for the DHFR enzyme inhibition assay.

Caption: Mechanism of action cascade for this compound.

References

11-Oxahomoaminopterin: A Research Tool for Investigating Folate Metabolism in Cancer

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

11-Oxahomoaminopterin is a synthetic folate analog that serves as a research tool for investigating the role of folate metabolism in cancer.[1][2] As an antifolate, it functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway.[2][3] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[1][4][5] This disruption ultimately leads to the cessation of DNA synthesis and cell proliferation, making DHFR a key target for cancer chemotherapy.[1][3][6]

Mechanism of Action

This compound, like other aminopterin (B17811) analogs, exerts its cytotoxic effects by binding to the active site of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate.[1][4] This blockade leads to a depletion of the cellular pool of THF derivatives, which are essential one-carbon donors in various biosynthetic pathways. The primary consequences of DHFR inhibition are the interruption of de novo purine (B94841) synthesis and the inhibition of thymidylate synthase, which is necessary for the production of thymidine, a crucial component of DNA.[4][5][7] The resulting nucleotide deficit leads to cell cycle arrest, primarily at the G1/S boundary, and can induce apoptosis.[4][8]

Applications in Cancer Research

Due to its targeted mechanism of action, this compound can be utilized in a variety of cancer research applications:

-

Validating the Folate Pathway as a Therapeutic Target: It can be used in cell-based assays to confirm the dependence of specific cancer cell lines on the folate pathway for proliferation.

-

Structure-Activity Relationship (SAR) Studies: As a modified folate analog, it can be used in comparative studies with other antifolates like methotrexate (B535133) to understand the structural requirements for DHFR inhibition and cellular uptake.

-

Investigating Drug Resistance Mechanisms: It can be employed to study mechanisms of resistance to antifolate drugs, such as mutations in DHFR or alterations in drug efflux pumps.[9]

-

Screening for Combination Therapies: this compound can be used in combination with other anticancer agents to identify synergistic interactions.

Limitations

It is important to note that early studies with this compound showed it to be inactive against L-1210 leukemia in mice at a maximum dose of 48 mg/kg.[2] Furthermore, its growth inhibitory activity in L-1210 cell lines in culture was found to be 15 times weaker than that of methotrexate.[2] These findings suggest that while it is a useful research tool for in vitro studies, its potential as a standalone therapeutic agent may be limited.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and comparative data for the well-characterized antifolate, methotrexate.

Table 1: In Vitro Activity of this compound

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| This compound | L-1210 Leukemia | Growth Inhibition | IC50 | 15x weaker than Methotrexate | [2] |

| This compound | Lactobacillus casei | DHFR Inhibition | - | Active Inhibitor | [2] |

Table 2: In Vivo Activity of this compound

| Compound | Animal Model | Tumor Model | Dose | Outcome | Reference |

| This compound | Mice | L-1210 Leukemia | 48 mg/kg | Inactive | [2] |

Experimental Protocols

The following are detailed, generalized protocols for experiments where this compound could be used as a research tool. These protocols are based on standard methodologies for evaluating antifolate compounds.

Protocol 1: In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, PrestoBlue)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Cell Viability Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model

Objective: To evaluate the in vivo antitumor activity of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

-

Human cancer cell line for xenograft implantation

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration: Administer this compound and the vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Study Endpoint: Terminate the study when tumors in the control group reach a predetermined size or after a specified duration.

-

Data Analysis: At the end of the study, excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Visualizations

Caption: DHFR Inhibition by this compound.

References

- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Antifolates for Cancer Treatment [mesotheliomaweb.org]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. cancernetwork.com [cancernetwork.com]

"11-Oxahomoaminopterin" solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxahomoaminopterin is a synthetic antifolate agent that has demonstrated inhibitory activity against dihydrofolate reductase (DHFR)[1]. As an analogue of aminopterin, it belongs to a class of compounds that interfere with folate metabolism, a critical pathway for DNA synthesis and cell proliferation. This document provides detailed application notes and protocols for the handling, preparation, and experimental use of this compound, with a focus on its application in cancer research and drug development as a DHFR inhibitor.

Physicochemical Properties and Storage

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁N₇O₆ | Immunomart |

| Molecular Weight | 455.43 g/mol | Calculated |

| CAS Number | 78520-72-6 | Immunomart |

| Appearance | Solid (form and color not specified) | General |

| Storage Temperature | -20°C | Immunomart |

Solubility and Stability

General Solubility Profile of Antifolates:

| Solvent | Expected Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | Often soluble | A common solvent for preparing stock solutions of organic molecules for in vitro assays. |

| DMF (Dimethylformamide) | Potentially soluble | Another organic solvent that can be used for initial stock solutions. |

| Aqueous Buffers (e.g., PBS) | Solubility is pH-dependent | Solubility in aqueous solutions is often limited and can be enhanced by adjusting the pH. For many antifolates, solubility increases at alkaline pH. |

| Ethanol | Limited solubility | May be used in some formulations, but less common for initial stock solutions. |

Protocol for Determining Solubility:

-

Materials: this compound, chosen solvent(s), microcentrifuge tubes, vortex mixer, sonicator (optional).

-

Procedure:

-

Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small, measured volume of the solvent (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, gently warm the mixture or use a sonicator for a short period.

-

If the compound remains insoluble, incrementally add more solvent and repeat the dissolving steps until a clear solution is obtained.

-

Calculate the approximate solubility in mg/mL or mM.

-

Stability:

-

Stock Solutions: It is recommended to prepare concentrated stock solutions in a suitable organic solvent like DMSO. These should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

-

Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the stock solution. The stability of this compound in aqueous media at physiological temperatures (e.g., 37°C) has not been reported and should be determined empirically if experiments extend over long periods.

Experimental Protocols

Preparation of Stock and Working Solutions for In Vitro Assays

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Sterile, high-purity water or appropriate assay buffer (e.g., PBS, Tris-HCl)

Protocol for 10 mM Stock Solution in DMSO:

-

Equilibrate the vial of this compound to room temperature before opening.

-

Weigh out 4.55 mg of this compound (or a precisely weighed amount to be adjusted).

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., for 4.55 mg, add 1 mL of DMSO).

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Preparing Working Solutions:

-

Thaw a single aliquot of the 10 mM stock solution.

-

Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of this compound against DHFR. This assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA)

-

This compound working solutions

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Experimental Workflow:

References

Application of "11-Oxahomoaminopterin" in microbiology

Application of 10-Deazaaminopterin (B1664510) in Microbiology

Introduction

While the compound "11-Oxahomoaminopterin" is not documented in existing scientific literature, this report focuses on a closely related and well-studied antifolate, 10-deazaaminopterin (10-DAAM) . This compound has demonstrated significant antimicrobial properties, particularly against folate-dependent bacteria. This document provides detailed application notes, experimental protocols, and data concerning the use of 10-deazaaminopterin in a microbiological context, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

10-deazaaminopterin functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, 10-deazaaminopterin disrupts DNA synthesis and repair, leading to the cessation of cell growth and division in susceptible microorganisms.

Data Presentation